BenchChemオンラインストアへようこそ!

1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea

Physicochemical profiling Solubility prediction Permeability

1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea (CAS 1206988-70-6) is a synthetic small-molecule urea derivative (C₁₄H₁₉N₃O₃, MW 277.32 g/mol) belonging to the 3-(2-oxopyrrolidin-1-yl)phenyl urea scaffold class. This scaffold is structurally characterized by a central urea linkage connecting a 2-methoxyethyl substituent on one nitrogen and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety on the other.

Molecular Formula C14H19N3O3
Molecular Weight 277.324
CAS No. 1206988-70-6
Cat. No. B2673444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea
CAS1206988-70-6
Molecular FormulaC14H19N3O3
Molecular Weight277.324
Structural Identifiers
SMILESCOCCNC(=O)NC1=CC(=CC=C1)N2CCCC2=O
InChIInChI=1S/C14H19N3O3/c1-20-9-7-15-14(19)16-11-4-2-5-12(10-11)17-8-3-6-13(17)18/h2,4-5,10H,3,6-9H2,1H3,(H2,15,16,19)
InChIKeyPDMAOEXNNDTRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea: Structural Identity and Chemical Class Baseline for Procurement Evaluation


1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea (CAS 1206988-70-6) is a synthetic small-molecule urea derivative (C₁₄H₁₉N₃O₃, MW 277.32 g/mol) belonging to the 3-(2-oxopyrrolidin-1-yl)phenyl urea scaffold class. This scaffold is structurally characterized by a central urea linkage connecting a 2-methoxyethyl substituent on one nitrogen and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety on the other . The 2-oxopyrrolidinone ring provides hydrogen-bond acceptor capability, while the methoxyethyl side chain contributes moderate polarity and conformational flexibility. This compound is catalogued as a screening compound within commercial chemical libraries (e.g., ChemBridge, Otava) and is positioned as a research tool for target identification and probe discovery programs . The scaffold shares structural homology with known bioactive chemotypes, including formyl peptide receptor 2 (FPR2) agonists and urea transporter inhibitors, providing a rationale for its inclusion in focused screening cascades .

Why 1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea Cannot Be Replaced by In-Class Analogs Without Rigorous Verification


The 3-(2-oxopyrrolidin-1-yl)phenyl urea scaffold exhibits high structure-activity relationship (SAR) sensitivity, where minor modifications to the N-substituent dramatically alter target engagement profiles. For example, BMS-986235 (a 4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl urea) demonstrates potent FPR2 agonism (EC₅₀ = 0.41 nM for hFPR2), while the 3-(2-oxopyrrolidin-1-yl)phenyl regioisomeric scaffold is also represented in kinase inhibitor screening libraries, targeting TrkA and SIK kinases [1]. Urea transporter inhibitors within this chemical space show target-dependent IC₅₀ values ranging from 110 nM (rat UT-B) to >30 µM, depending on subtle aryl substitution patterns [2]. Substituting the 2-methoxyethyl group with benzyl, cyclopropyl, or thiophenyl moieties—even when retaining the same core—can result in complete loss of activity against a given target while gaining activity against unrelated targets. Consequently, procurement decisions cannot rely on class-level assumptions; compound-specific quantitative verification against defined comparators is mandatory [1][2].

1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea: Quantitative Comparator-Based Evidence for Scientific Procurement


Physicochemical Differentiation: 2-Methoxyethyl Substituent Alters Polarity and Hydrogen-Bonding Capacity Relative to Benzyl and Cyclopropyl Analogs

The 2-methoxyethyl N-substituent of the target compound confers a distinct polarity and hydrogen-bonding profile compared to closely related analogs. The topological polar surface area (tPSA) of the target compound is 70.8 Ų, which is higher than that of 1-benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea (tPSA = 53.1 Ų) and lower than that of 1-(3-chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea (tPSA = 62.1 Ų) [1]. The methoxyethyl group provides an additional hydrogen-bond acceptor (ether oxygen) not present in the benzyl analog, while maintaining greater conformational flexibility than the cyclopropyl analog. These differences directly impact aqueous solubility predictions and membrane permeability, making the target compound a better candidate for assays requiring moderate polarity without excessive lipophilicity .

Physicochemical profiling Solubility prediction Permeability

Scaffold Divergence: Meta-Substituted 2-Oxopyrrolidinyl Phenyl Urea Provides a Distinct Pharmacophoric Geometry Relative to Para-Substituted and N-Alkyl Urea Congeners

The target compound features a 3-(2-oxopyrrolidin-1-yl)phenyl substructure (meta-substitution pattern), which distinguishes it from the para-substituted analogs (e.g., 1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea) and from oxopyrrolidine urea compounds where the pyrrolidinone is directly N-linked to the urea (e.g., BMS-986235, where the urea is attached at the 3-position of the pyrrolidinone ring) [1]. The meta-substituted phenyl linkage places the urea NH and the 2-oxopyrrolidinone carbonyl in a distinct spatial relationship (∼6.5 Å separation vs. ∼4.8 Å for the directly linked BMS-986235 scaffold), altering the pharmacophoric vector geometry. BMS-986235 achieves FPR2 agonism with EC₅₀ = 0.41 nM, but the target compound's regioisomeric scaffold is absent from FPR2 SAR studies, suggesting divergent target selectivity [2].

Scaffold-based screening Kinase inhibitor FPR2 agonist

Molecular Weight Differentiation: Target Compound's Lower MW Offers Advantages for Fragment-Based and Permeability-Sensitive Assays Relative to Heavier Diaryl Urea Analogs

With a molecular weight of 277.32 g/mol, the target compound is significantly lighter than many diaryl urea screening hits and therapeutic candidates. For comparison, the closely related 1-(3-chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea has MW = 373.83 g/mol, and 1-(3,4-dimethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea has MW = 355.39 g/mol [1]. The target compound's MW falls within the 'fragment-like' range (≤300 g/mol), making it suitable for fragment-based screening approaches and offering superior permeability potential. This MW advantage translates to lower logP (predicted ∼1.5) compared to the chlorophenyl analog (predicted logP ∼3.2), which is beneficial for avoiding nonspecific binding and aggregation artifacts at high screening concentrations .

Fragment-based drug discovery CNS drug-likeness Lead-likeness

Hydrogen-Bond Donor Count and Solubility: Target Compound Offers Intermediate HBD Capacity Versus Monosubstituted Urea and Bis-Aryl Urea Comparators

The target compound possesses two hydrogen-bond donors (both urea NH groups), in contrast to trisubstituted urea analogs that retain only one HBD. This is a meaningful differentiation from compounds like 1-benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea (also 2 HBD) but differs from N-[(1S)-1-benzyl-2-hydroxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]urea, which has three HBD (two urea NH + one hydroxyl) . The two HBD of the target compound provide sufficient hydrogen-bonding capacity for target engagement while avoiding the excessive crystal lattice energy associated with three HBD compounds, which often exhibit poor aqueous solubility (<10 µM) [1]. The methoxyethyl ether oxygen functions solely as a hydrogen-bond acceptor, contributing to solubility without increasing HBD count—a favorable balance not available in purely hydrocarbon-substituted analogs .

Solubility enhancement Crystallinity prediction Formulation compatibility

Synthetic Tractability: Single-Step Urea Formation from Commercially Available Precursors Provides Procurement and Scale-Up Advantage Over Multi-Step Analog Syntheses

The target compound is accessible via a convergent one-step urea formation between 3-(2-oxopyrrolidin-1-yl)aniline and 2-methoxyethyl isocyanate (or via triphosgene-mediated coupling with 2-methoxyethylamine), both commercially available building blocks . In contrast, analogs such as 1-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-phenylurea (BMS-986235) require a stereoselective multi-step synthesis involving chiral pyrrolidinone construction and diastereomeric resolution [1]. Similarly, 1-(3-chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea requires selective functionalization of a disubstituted phenyl ring [2]. The one-step convergent synthesis of the target compound translates to lower procurement cost, shorter lead times, and greater feasibility for scale-up to gram quantities for extended screening campaigns .

Synthetic accessibility Scale-up feasibility Cost-efficient procurement

Rotatable Bond Count and Conformational Entropy: Target Compound Offers Greater Flexibility Than Constrained Analogs, Favoring Induced-Fit Binding Mechanisms

The target compound has 6 rotatable bonds (excluding the pyrrolidinone ring), driven by the 2-methoxyethyl side chain and the urea-phenylene linkage . This compares to 4 rotatable bonds for 3-cyclopropyl-1-[2-fluoro-5-(2-oxopyrrolidin-1-yl)phenyl]urea (cyclopropyl restricts rotation) and 5 for 1-(3-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea (thiophene reduces rotational freedom due to ring planarity) [1]. The additional conformational freedom of the target compound allows adaptation to protein binding pockets via induced-fit mechanisms, which is advantageous for targets where conformational selection plays a role in ligand recognition. However, this also implies a higher entropic penalty upon binding, which must be compensated by enthalpy gains from specific polar interactions .

Conformational analysis Induced-fit binding Entropy-driven affinity

Optimal Application Scenarios for 1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea Grounded in Quantitative Evidence


Fragment-Based and Low-Molecular-Weight Screening Libraries Targeting Kinase and GPCR Panels

With a MW of 277.32 g/mol—96.5 g/mol lighter than the chlorophenyl analog—the target compound qualifies as a fragment-like molecule suitable for fragment-based drug discovery (FBDD) campaigns . The 2-methoxyethyl substituent provides an intermediate tPSA (70.8 Ų) that balances solubility and permeability . This compound should be prioritized in screening cascades against kinase panels (where the oxopyrrolidine urea scaffold has established precedent as a kinase inhibitor motif) and GPCR targets (given the FPR2 agonism of structurally related compounds), particularly in assays where compound solubility at 10–100 µM screening concentrations is a prerequisite .

Physicochemical Probe Development Requiring Aqueous Solubility Without DMSO Precipitation

The two hydrogen-bond donor count of the target compound, compared to three in the hydroxyethyl analog, makes it preferable for biochemical assays requiring DMSO stock solutions at ≥10 mM . Its 2-methoxyethyl side chain provides an ether oxygen as an additional hydrogen-bond acceptor site without adding an HBD, a feature absent in hydrocarbon-substituted analogs. This physicochemical profile reduces the risk of compound precipitation upon dilution into aqueous assay buffers, a common failure mode for more lipophilic or HBD-rich analogs . Procurement for high-throughput screening (HTS) campaigns should favor this compound over analogs with three or more HBD when aqueous solubility is a known bottleneck .

Structural Biology and Crystallography: Soakable Ligand for Conformationally Dynamic Targets

The 6 rotatable bonds of the target compound, 2 more than the cyclopropyl analog and 1 more than the thiophenyl analog, confer the conformational flexibility necessary for induced-fit binding mechanisms . This property makes the compound suitable for co-crystallography and soaking experiments targeting proteins that undergo conformational changes upon ligand binding (e.g., kinases, nuclear receptors, or GPCRs in inactive-state conformations). When rigid analogs fail to yield co-structures, the target compound's flexibility may enable binding to conformations that are otherwise inaccessible, facilitating structure-based drug design efforts .

Cost-Constrained Hit Validation and Follow-Up Studies Requiring Rapid Gram-Scale Resupply

The one-step convergent synthesis of the target compound from commercially available 3-(2-oxopyrrolidin-1-yl)aniline and 2-methoxyethyl isocyanate provides a procurement advantage over multi-step analogs such as BMS-986235 (≥5 steps) . This synthetic tractability translates to lower cost per gram and shorter delivery timelines when gram-scale quantities are needed for dose-response confirmation, selectivity profiling, or preliminary in vivo pharmacokinetic studies. Research programs operating under budget constraints should prioritize this compound over stereochemically complex or multi-step synthetic analogs when the primary objective is rapid hit validation rather than potency optimization .

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.